N-(2-chlorophenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
N-(2-chlorophenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound featuring a benzothieno[3,2-d]pyrimidin-4(3H)-one core fused with a thiophene ring. The 9-position of the core is substituted with a fluorine atom, while the 3-position is linked via an acetamide group to a 2-chlorophenyl moiety. The compound’s molecular formula is C₁₉H₁₂ClFN₂O₂S, with a molecular weight of 394.83 g/mol (calculated). The presence of fluorine enhances lipophilicity (logP ~3.85) and may improve membrane permeability compared to non-fluorinated analogs .
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClFN3O2S/c19-10-4-1-2-6-12(10)22-14(24)8-23-9-21-16-15-11(20)5-3-7-13(15)26-17(16)18(23)25/h1-7,9H,8H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQVPRYVYZYXRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC(=C43)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological effects, particularly its antimicrobial properties.
Structural Characteristics
The compound features a chlorophenyl group and a benzothienopyrimidine moiety, which are significant for its biological activity. The presence of a fluorine atom and a carbonyl group enhances its reactivity and interaction with biological targets. The unique combination of these functional groups may contribute to its effectiveness compared to other similar compounds.
| Property | Description |
|---|---|
| IUPAC Name | N-(2-chlorophenyl)-2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide |
| CAS Number | 1797095-14-7 |
| Molecular Formula | C18H15ClFN3O2S |
| Molecular Weight | 373.85 g/mol |
Synthesis
The synthesis of N-(2-chlorophenyl)-2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the benzothienopyrimidine core.
- Introduction of the chlorophenyl and fluorinated groups.
- Acetylation to yield the final acetamide product.
Antimicrobial Properties
Research indicates that compounds similar to N-(2-chlorophenyl)-2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exhibit significant antimicrobial activity. A study evaluated various thienopyrimidinone derivatives for their antibacterial properties against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The results demonstrated that these compounds had potent activity, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like ciprofloxacin .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| N-(2-chlorophenyl)-... | S. aureus | 8 |
| N-(2-chlorophenyl)-... | E. coli | 16 |
| Ciprofloxacin | S. aureus | 32 |
| Ciprofloxacin | E. coli | 64 |
The mechanism by which N-(2-chlorophenyl)-2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exerts its antimicrobial effects is believed to involve the inhibition of bacterial DNA synthesis or function, similar to other thienopyrimidine derivatives . This inhibition can lead to bacterial cell death or stasis.
Case Studies
In one notable study, derivatives of thienopyrimidinone were synthesized and screened for their antimicrobial activity against various strains. The most potent compounds demonstrated not only significant antibacterial effects but also low toxicity profiles in hemolytic assays, indicating their potential as safe therapeutic agents .
Comparison with Similar Compounds
Benzothieno[3,2-d]pyrimidin-4(3H)-one vs. Quinazolin-4(3H)-one
Compounds with quinazolin-4(3H)-one cores (e.g., 8b and 8c from ) lack the thiophene fusion but retain the 4-oxo-pyrimidinone motif. These analogs exhibit moderate anti-tubercular activity as enoyl-acyl carrier protein reductase (InhA) inhibitors, with IC₅₀ values in the micromolar range .
Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives
Compounds like 9 and 10 () replace the benzene ring with thiophene or thiazolidinone moieties. For example, N-(2-(4-Chlorophenyl)-4-oxothiazolidin-3-yl)-2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide (Mol. Wt. 503) demonstrates anti-breast cancer activity with IC₅₀ values of 8–12 μM . The target compound’s 9-fluoro substitution may further modulate electron density and metabolic stability compared to non-fluorinated derivatives .
Substituent Variations
Chlorophenyl vs. Fluorophenyl
However, this substitution reduces polar surface area (PSA) from 47.35 Ų to 43.2 Ų, affecting solubility .
Acetamide Linker Modifications
Compound C688-1113 () replaces the acetamide’s methylene bridge with a benzyl group, yielding a bulkier structure (Mol. Wt. 489.98). This modification increases steric hindrance, which may reduce enzymatic degradation but also limit target engagement .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Fluorine Impact: The 9-fluoro substitution in the target compound likely enhances metabolic stability and target binding compared to non-fluorinated analogs like 8b .
- Chlorophenyl Positioning : The 2-chlorophenyl group optimizes steric and electronic interactions, as seen in 3d (), where similar substituents improve antibacterial activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
